Cas no 934070-55-0 (Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)

Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate is a fluorinated acrylate derivative with a cyano group, offering versatile reactivity for synthetic applications. Its α,β-unsaturated ester structure enables Michael addition and nucleophilic substitution reactions, while the 2-fluorophenylamino moiety enhances electronic properties, making it valuable in heterocyclic and pharmaceutical synthesis. The ethyl ester group improves solubility in organic solvents, facilitating handling in reaction conditions. This compound is particularly useful as a building block for constructing fluorinated heterocycles or as an intermediate in medicinal chemistry for developing bioactive molecules. Its structural features allow for selective functionalization, supporting diverse synthetic pathways with controlled regioselectivity.
Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate structure
934070-55-0 structure
商品名:Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate
CAS番号:934070-55-0
MF:C12H11FN2O2
メガワット:234.226346254349
CID:5058068

Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate 化学的及び物理的性質

名前と識別子

    • ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
    • NE28791
    • ethyl (E)-2-cyano-3-(2-fluoroanilino)prop-2-enoate
    • Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate
    • インチ: 1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3/b9-8+
    • InChIKey: GUXJSHDCEAORRS-CMDGGOBGSA-N
    • ほほえんだ: FC1C=CC=CC=1N/C=C(\C#N)/C(=O)OCC

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 346
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 62.1

Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-49740-0.1g
ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0 95.0%
0.1g
$66.0 2025-02-20
A2B Chem LLC
AV40676-10g
ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0 95%
10g
$1194.00 2024-07-18
Aaron
AR019WLS-50mg
ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0 95%
50mg
$83.00 2025-02-10
Aaron
AR019WLS-1g
ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0 95%
1g
$377.00 2025-02-10
A2B Chem LLC
AV40676-2.5g
ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0 95%
2.5g
$565.00 2024-07-18
A2B Chem LLC
AV40676-100mg
ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0 95%
100mg
$105.00 2024-07-18
A2B Chem LLC
AV40676-1g
ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0 95%
1g
$305.00 2024-07-18
1PlusChem
1P019WDG-2.5g
ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0 95%
2.5g
$684.00 2024-04-20
TRC
B126798-10mg
Ethyl 2-Cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0
10mg
$ 65.00 2022-06-07
Enamine
EN300-49740-5.0g
ethyl 2-cyano-3-[(2-fluorophenyl)amino]prop-2-enoate
934070-55-0 95.0%
5.0g
$743.0 2025-02-20

Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate 関連文献

Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoateに関する追加情報

Professional Introduction to Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate (CAS No. 934070-55-0)

Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate (CAS No. 934070-55-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, exhibits promising properties that make it a valuable candidate for further exploration in drug development and synthetic chemistry.

The molecular structure of Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate consists of a cyano group, an amine group, and a fluorophenyl moiety, which are strategically positioned to enhance its reactivity and potential biological activity. The presence of these functional groups not only contributes to its chemical versatility but also opens up avenues for diverse applications in medicinal chemistry.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural features of Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate make it a compelling candidate for further investigation in this regard. Specifically, the combination of a cyano group and an amine group provides multiple sites for interaction with biological targets, while the fluorophenyl moiety can enhance binding affinity and selectivity.

One of the most intriguing aspects of this compound is its potential as a building block for more complex pharmacophores. The cyano group can participate in various chemical transformations, such as nucleophilic addition reactions, while the amine group can form hydrogen bonds with biological targets. Additionally, the fluorophenyl moiety can serve as a lipophilic anchor, improving the compound's membrane permeability and bioavailability.

Recent studies have demonstrated the utility of similar structural motifs in the development of drugs targeting neurological disorders. For instance, compounds containing cyano and amine groups have shown promise in modulating neurotransmitter receptors and ion channels. The fluorophenyl substituent further enhances these properties by improving binding interactions with specific protein targets.

The synthesis of Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The precise control over reaction conditions is crucial to achieving high yields and purity levels. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to optimize the synthetic pathway.

In terms of pharmaceutical applications, Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate holds potential as an intermediate in the synthesis of more complex drug molecules. Its structural features allow for modifications that can fine-tune its pharmacological properties, making it adaptable to various therapeutic areas. For example, derivatives of this compound could be explored for their anti-inflammatory, antiviral, or anticancer activities.

The use of computational methods has also played a significant role in understanding the behavior of this compound. Molecular modeling studies have been conducted to predict its interactions with biological targets and to identify potential binding pockets. These insights have guided the design of more effective derivatives with enhanced biological activity.

In conclusion, Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate (CAS No. 934070-55-0) is a versatile organic compound with significant potential in pharmaceutical research and drug development. Its unique structural features and promising biological activities make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics.

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